(RS)-20,22-Dihydrodigoxigenin is sourced from Digitalis species, particularly Digitalis lanata, which is known for its medicinal properties. Cardiac glycosides like this compound function by affecting the sodium-potassium ATPase pump in cardiac cells, leading to increased intracellular calcium concentrations and enhanced cardiac contractility .
The synthesis of (RS)-20,22-Dihydrodigoxigenin can be achieved through several methods, including:
The specific reaction conditions such as temperature, solvent choice, and catalysts significantly influence yield and purity .
(RS)-20,22-Dihydrodigoxigenin participates in various chemical reactions typical of glycosides:
These reactions are critical for understanding the pharmacodynamics and metabolic pathways involving this compound .
The mechanism of action of (RS)-20,22-Dihydrodigoxigenin primarily involves inhibition of the sodium-potassium ATPase enzyme in cardiac myocytes. This inhibition leads to an increase in intracellular sodium levels which subsequently promotes calcium influx via sodium-calcium exchange mechanisms. The increased calcium concentration enhances myocardial contractility (positive inotropic effect), making it useful in treating heart failure and arrhythmias .
Key physical and chemical properties of (RS)-20,22-Dihydrodigoxigenin include:
These properties are essential for its formulation in pharmaceutical preparations and understanding its behavior in biological systems .
(RS)-20,22-Dihydrodigoxigenin has several scientific applications:
The ongoing research into its properties and effects continues to expand its applications within medicinal chemistry and pharmacology .
(RS)-20,22-Dihydrodigoxigenin is a reduced derivative of the cardenolide digoxigenin, a key therapeutic compound produced by Digitalis purpurea (foxglove). This steroid belongs to the 5β-cardanolide structural class, characterized by hydroxyl groups at positions 3β, 12β, and 14β [4] [6]. In Digitalis, cardenolides originate from the cytoplasmic mevalonate pathway, which converts acetyl-CoA to the terpenoid precursor isopentenyl pyrophosphate (IPP). Enzymatic modifications, including cyclization and oxidation, yield the core cardenolide aglycone, which undergoes site-specific reductions to form derivatives like 20,22-dihydrodigoxigenin. The latter arises from the saturation of the unsaturated lactone ring (butenolide) at positions C20-C22 of digoxigenin [4] [6].
Table 1: Key Cardenolides in Digitalis purpurea
Compound | Chemical Class | Structural Features |
---|---|---|
Digoxigenin | Cardenolide | Unsaturated lactone at C20-C22 |
20,22-Dihydrodigoxigenin | Dihydrocardenolide | Saturated lactone at C20-C22 |
Digitoxin | Cardenolide glycoside | Digoxigenin + 3-digitoxose sugars |
Gitoxin | Cardenolide glycoside | Hydroxylation at C16 of digoxigenin |
Metabolomic studies confirm that 20,22-dihydrodigoxigenin co-occurs with digoxigenin monodigitoxoside, apigenin, and luteolin in wild D. purpurea populations of Kashmir, Darjeeling, and Nilgiris [1] [2]. Its biosynthesis is dynamically regulated by ecological factors and developmental stages, though it typically accumulates at lower concentrations than its oxidized counterparts.
Conventional extraction of 20,22-dihydrodigoxigenin from wild Digitalis faces challenges, including low natural abundance, seasonal variability, and ecological conservation concerns. In vitro tissue culture offers a sustainable alternative for continuous metabolite production. Research demonstrates that callus induction from D. purpurea leaf explants achieves a 94.44% success rate using Murashige and Skoog (MS) medium fortified with:
This hormonal combination simultaneously promotes indirect shoot organogenesis (83.33% frequency) and callus proliferation, yielding 4.9 g of fresh biomass per culture. Critically, undifferentiated calli exhibit enhanced metabolic activity for cardenolide precursors. The absence of morphological differentiation in callus cultures redirects cellular resources toward secondary metabolite synthesis, enabling scalable production of 20,22-dihydrodigoxigenin under controlled conditions.
Untargeted metabolomics using GC-MS and UPLC-ESI-QTOF-MS reveals significant phytochemical divergence between field-grown and in vitro-derived tissues of D. purpurea. Callus and in vitro shoot cultures show 1.5–2.3-fold higher total phenolics and flavonoids than wild leaves, alongside elevated antioxidant activities (DPPH, SOD, POD) [1] [2].
Table 2: Metabolite Distribution in D. purpurea Tissues
Metabolite Class | Field-Grown Leaf | In Vitro Leaf | Callus | Key Compounds Identified |
---|---|---|---|---|
Cardenolides | Moderate | Low | High | 20,22-Dihydrodigoxigenin, Digoxigenin |
Flavonoids | Low | High | Very High | Apigenin, Luteolin, Nepitrin |
Steroids | Moderate | High | High | Stigmasterol, Campesterol |
Terpenoids | Moderate | Moderate | Low | Squalene, β-Amyrin |
UPLC-MS analysis detected 20,22-dihydrodigoxigenin in both field and callus extracts but revealed tissue-specific metabolic signatures:
The GC-MS data further identified >75 shared bioactive compounds (e.g., loliolide, rosmarinic acid) across tissues, confirming the metabolic plasticity of in vitro systems. This plasticity enables the bioproduction of metabolites like 20,22-dihydrodigoxigenin without wild harvesting.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0